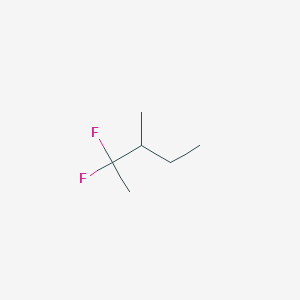

2,2-Difluoro-3-methylpentane

Description

Significance of Organofluorine Compounds in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, particularly in drug discovery and materials science. numberanalytics.comtandfonline.com Organofluorine compounds often exhibit profoundly different biological and chemical properties compared to their non-fluorinated counterparts. researchgate.net The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

In medicinal chemistry, the introduction of fluorine can enhance the efficacy and pharmacokinetic profile of a drug candidate. researchgate.net It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. researchgate.net Notable examples of fluorinated drugs include the antidepressant Fluoxetine and the anti-cancer agent Fluorouracil. numberanalytics.com Beyond pharmaceuticals, organofluorine compounds are integral to the development of advanced materials, such as fluoropolymers like Polytetrafluoroethylene (Teflon), which are valued for their high thermal and chemical stability. numberanalytics.com

Contextualizing Geminal Difluorinated Alkanes

Within the broad class of organofluorine compounds, molecules containing a geminal difluoromethylene group (CF₂) have garnered substantial attention. rsc.org This motif is of particular interest as it can serve as a bioisostere for other functional groups, such as carbonyls, sulfonyls, or ether oxygen atoms. researchgate.netnih.gov Replacing a methylene (B1212753) (CH₂) group with a difluoromethylene (CF₂) unit can lead to significant changes in molecular conformation and electronic properties without drastically increasing steric bulk. rsc.org This substitution can block metabolic oxidation at that position, thereby enhancing the metabolic stability of a bioactive molecule. researchgate.net

The geminal difluoro group can also modulate the acidity or basicity of nearby functional groups and influence hydrogen-bonding interactions. nih.govcardiff.ac.uk The synthesis of geminal difluoroalkanes has been an active area of research, with numerous methods being developed to efficiently introduce this valuable functional group into a wide range of molecular scaffolds. researchgate.netacs.org These synthetic advancements have made complex gem-difluorinated molecules more accessible for study and application in fields like medicinal chemistry and agrochemistry. nih.govcardiff.ac.uk

Scope and Research Objectives for 2,2-Difluoro-3-methylpentane Studies

While specific, in-depth research literature on this compound is not extensive, the study of this and similar simple fluorinated alkanes serves several key research objectives. These investigations are often foundational, aiming to elucidate the fundamental effects of fluorination on physical and chemical properties.

Key research objectives for studying compounds like this compound include:

Understanding Conformational Preferences: Research often focuses on how the introduction of a geminal difluoro group affects the rotational barriers and conformational equilibria of alkane chains. researchgate.net These studies, often employing spectroscopic and computational methods, provide baseline data for understanding more complex fluorinated molecules.

Probing Intermolecular Interactions: The fluorine atoms in this compound can participate in unique non-covalent interactions, such as C-F···H-C contacts. mdpi.com Investigating the self-assembly and solid-state packing of such simple molecules helps to understand the forces that govern the structure of more complex fluorinated materials. mdpi.com

Developing Synthetic Methodologies: Simple alkanes like this compound can serve as model substrates for the development of new fluorination or C-F activation reactions. nih.govuq.edu.au For example, developing methods for the selective C-H functionalization of such compounds is a significant challenge in synthetic chemistry.

Physicochemical Property-Structure Relationships: The study of semi-fluorinated alkanes helps in understanding how the number and position of fluorine atoms influence properties like boiling point, density, viscosity, and solubility. nanosurf.comnih.gov This data is crucial for designing fluorinated liquids with specific properties for applications such as solvents, lubricants, or medical carriers. nih.govdiva-portal.org

In essence, while this compound may not be the subject of widespread application-driven research itself, its study contributes valuable data and understanding to the broader fields of organofluorine chemistry, physical organic chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74185-71-0 |

|---|---|

Molecular Formula |

C6H12F2 |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

2,2-difluoro-3-methylpentane |

InChI |

InChI=1S/C6H12F2/c1-4-5(2)6(3,7)8/h5H,4H2,1-3H3 |

InChI Key |

NSBQAUADNQVRNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Difluoro 3 Methylpentane and Analogues

Established Synthetic Pathways for Geminal Difluorination

The formation of a CF₂ group on an aliphatic backbone can be achieved through several distinct mechanistic approaches. The choice of method often depends on the nature of the starting material, functional group tolerance, and desired regioselectivity. The most common precursors for generating the geminal difluoroalkane moiety are carbonyl compounds, which undergo conversion of the C=O bond to a CF₂ group.

Electrophilic Fluorination Strategies and Reagents

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). This strategy is widely employed for the synthesis of α-fluorocarbonyl compounds, which can be precursors to difluorinated alkanes. The direct geminal difluorination of an unactivated methylene (B1212753) group via an electrophilic pathway is challenging. However, activated positions, such as the α-position to a carbonyl group, are readily difluorinated.

Key reagents in this category are those containing a nitrogen-fluorine (N-F) bond, which polarizes the fluorine atom, rendering it electrophilic. These reagents are generally more stable, safer, and easier to handle than elemental fluorine.

Common Electrophilic Fluorinating Reagents:

| Reagent Name | Acronym | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly effective, versatile, and commercially available crystalline solid. It is known for its high thermal stability and low toxicity. |

| N-Fluorobenzenesulfonimide | NFSI | A crystalline, bench-stable reagent that is soluble in many organic solvents. It is a powerful electrophilic fluorinating agent. |

The mechanism of electrophilic fluorination of ketones typically proceeds through an enol or enolate intermediate. The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the N-F reagent. For geminal difluorination, a second fluorination event occurs at the same carbon. The reaction conditions, including the choice of solvent and the presence of a base, can be optimized to favor either mono- or difluorination. For instance, altering the amount of Selectfluor® can selectively produce 2-fluoro- or 2,2-difluoro-1,3-dicarbonyl compounds.

Nucleophilic Fluorination Approaches and Reagents

Nucleophilic fluorination is a cornerstone for the synthesis of geminal difluorides, most commonly involving the deoxofluorination of ketones and aldehydes. In this approach, a fluoride (B91410) ion (F⁻) acts as the nucleophile, replacing the oxygen atom of a carbonyl group with two fluorine atoms.

Sulfur-based reagents are the most prominent in this class. Diethylaminosulfur trifluoride (DAST) and its analogues are widely used for this transformation. wikipedia.orgsigmaaldrich.comwikiwand.com These reagents react with the carbonyl compound to form an intermediate that subsequently breaks down to yield the geminal difluoride.

Prominent Nucleophilic Fluorinating Reagents:

| Reagent Name | Acronym | Precursor | Key Characteristics |

| Diethylaminosulfur Trifluoride | DAST | Ketones, Aldehydes | A widely used but thermally unstable liquid reagent. wikipedia.orgsigmaaldrich.comwikiwand.com |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Ketones, Aldehydes | More thermally stable and often provides higher yields with fewer byproducts compared to DAST. |

| Morpholinosulfur Trifluoride | Morpho-DAST | Ketones, Aldehydes | A more thermally stable alternative to DAST. wikipedia.org |

The reaction of a ketone, such as 3-methyl-2-pentanone (a precursor to 2,2-difluoro-3-methylpentane), with DAST or a similar reagent proceeds by initial nucleophilic attack of the carbonyl oxygen onto the sulfur atom of the reagent. This is followed by intramolecular fluoride transfer and eventual elimination of sulfur-based byproducts to form the stable geminal difluoride. While highly effective, these reagents must be handled with care due to their reactivity and potential for hazardous decomposition upon heating. wikipedia.org

Radical-Mediated Difluorination Reactions

Radical-mediated fluorination has emerged as a powerful tool for C-F bond formation, offering alternative pathways and selectivities compared to ionic methods. These reactions often involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine atom donor.

Visible-light photoredox catalysis has significantly advanced the field of radical fluorination. This technique allows for the generation of radicals under mild conditions, often at room temperature. For geminal difluorination, strategies have been developed that leverage radical processes. For example, the use of Selectfluor® as a fluorine source in combination with a photocatalyst can achieve the geminal difluorination of benzylic centers. thieme-connect.de

Recent advancements have also demonstrated the use of silyl radical-mediated processes for the fluorination of alkyl bromides. princeton.edu This transition-metal-free approach can be extended to the synthesis of geminal difluoroalkanes from the corresponding gem-dibromides through an iterative halogen-atom abstraction and radical capture mechanism. princeton.edu

Green Chemistry Principles in the Synthesis of Difluorinated Alkanes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing difluorinated alkanes, this involves exploring alternative reaction media and minimizing the use of volatile organic solvents.

Aqueous Reaction Media for Fluorination

Water is an attractive solvent from a green chemistry perspective due to its low cost, non-flammability, and low toxicity. While many fluorination reagents are water-sensitive, methodologies have been developed that utilize aqueous media. For instance, the chemoselective fluorination of 1,3-dicarbonyl compounds using Selectfluor® can be performed in water without the need for a catalyst or base. mdpi.com This approach offers a more environmentally benign alternative to traditional organic solvents.

Solvent-Free Difluorination Methodologies

Eliminating the solvent entirely represents a significant step towards greener chemical synthesis. Solvent-free, or neat, reaction conditions can lead to reduced waste, simplified purification procedures, and potentially enhanced reaction rates. mdpi.comresearchgate.net

Recent research has demonstrated the feasibility of solvent- and catalyst-free synthesis of gem-difluorinated compounds. mdpi.comresearchgate.net These methods can be induced by direct hydrogen-bond interactions between the reactants, avoiding the need for heavy metal catalysts or volatile organic solvents. mdpi.com For example, the reaction between difluoroenoxysilanes and glyoxal monohydrates can proceed under neat conditions to afford gem-difluorinated dicarbonyl products. mdpi.com Mechanochemical techniques, such as ball milling, also offer a promising avenue for solvent-free fluorination reactions.

Chemo- and Regioselective Difluorination Techniques

The selective installation of a gem-difluoromethylene group into a specific position within a molecule is a significant synthetic challenge. Modern methodologies have focused on achieving high chemo- and regioselectivity, allowing for the difluorination of specific functional groups or C-H bonds without affecting other sensitive parts of the molecule.

One of the most common strategies for gem-difluorination is the transformation of a carbonyl group (C=O) into a CF2 group. scribd.com This can be achieved using various fluorinating reagents. For instance, deoxofluorination agents can convert aldehydes and ketones into the corresponding gem-difluoroalkanes. scribd.com Another approach involves the desulfurizing difluorination of thiocarbonyl derivatives like dithioacetals and dithioketals, which can be converted to gem-difluorides in excellent yields. scribd.comorganic-chemistry.org

Hydrofluorination of alkynes presents another powerful route to gem-difluoromethylene compounds. acs.org Gold-catalyzed hydrofluorination of alkynes using a stable complex of hydrogen fluoride with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU/HF) can yield gem-difluoromethylene compounds with high regioselectivity. organic-chemistry.orgacs.org This method is effective for both terminal and internal alkynes. researchgate.net An acidic additive can facilitate the second hydrofluorination step, leading to the desired difluorinated product. researchgate.net

More recent advancements include the direct geminal difluorination of alkenes. An I(I)/I(III) catalysis system has been developed for the difluorination of styrenes, employing an organocatalyst like p-TolI with Selectfluor as the oxidant to generate the active ArIF2 species in situ. acs.org While initially focused on styrenes, the extension of such methods to aliphatic alkenes is an area of ongoing research.

The following table summarizes various regioselective difluorination methods applicable to the synthesis of gem-difluoroalkanes.

| Precursor Functional Group | Reagent/Catalyst System | Product | Key Features |

| Aldehydes & Ketones | Deoxofluorinating agents (e.g., DAST) | gem-Difluoroalkane | Common C=O to CF2 transformation. scribd.com |

| Thioketones, Thioesters | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) / SbCl3 | gem-Difluoride | High yields for various thiocarbonyl derivatives. organic-chemistry.org |

| Alkynes | Au-1 / DMPU/HF | gem-Difluoromethylene compound | Highly regioselective for both terminal and internal alkynes. organic-chemistry.orgacs.org |

| Styrenes | p-TolI / Selectfluor | gem-Difluoroalkane | Catalytic method for difluorination of alkenes. acs.org |

| Malonic Acids | Ag catalyst / Selectfluor | gem-Difluoroalkane | Decarboxylative fluorination approach. organic-chemistry.org |

Stereoselective Synthesis of Chiral Difluorinated Analogues

The synthesis of chiral molecules containing a gem-difluoromethylene group where the adjacent carbon is a stereocenter, such as the analogues of this compound, requires precise control over stereochemistry. The development of catalytic, asymmetric methods to construct these challenging structures is a primary focus of modern organic synthesis. nih.govnih.gov

One major strategy is the asymmetric elaboration of fluorine-containing substrates. nih.gov For example, palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming process that can be used to construct stereogenic centers, including all-carbon quaternary stereocenters. nih.govnih.gov By using prochiral fluorine-containing nucleophiles, it is possible to synthesize chiral molecules with vicinal stereogenic centers. nih.gov

Another approach involves the desymmetrization of geminal difluoroalkanes. A method utilizing a frustrated Lewis pair (FLP) with a chiral sulfide as the Lewis base component has been reported for the monoselective C–F activation of gem-difluoroalkanes. semanticscholar.org This stereoselective reaction generates diastereomeric sulfonium (B1226848) salts in high yields and with good diastereomeric ratios (up to 95:5). semanticscholar.org The use of enantiopure chiral Lewis bases allows for the transfer of the chiral fluorocarbon fragment with high stereospecificity, leading to enantioenriched products. semanticscholar.org

Catalytic asymmetric hydroboration provides a versatile platform for synthesizing chiral organofluorine compounds. researchgate.net For instance, a rhodium-catalyzed asymmetric hydroboration of fluoroalkyl-substituted terminal alkenes with pinacolborane (HBPin) can generate chiral alkylboronates with high enantioselectivity (up to 98% ee). researchgate.net These versatile building blocks can then be used to synthesize a diverse range of enantioenriched fluorinated compounds. researchgate.net

Copper-catalyzed nucleophilic addition of fluorinated reagents is another effective method. The enantioselective addition of fluorinated enolates to gem-difluoroalkenes, catalyzed by a Cu/sulfoxide phosphine (SOP) complex, can afford enantioenriched vicinal difluorides containing a chiral tertiary fluoride. acs.org This C-C bond formation reaction proceeds in good yields and with excellent enantioselectivities (up to 98.5:1.5 er). acs.org

The table below highlights selected stereoselective methods for synthesizing chiral difluorinated compounds.

| Reaction Type | Catalyst/Reagent System | Substrate Type | Key Outcome |

| Desymmetrization of C-F bond | Chiral Lewis Base / Frustrated Lewis Pair (FLP) | gem-Difluoroalkanes | Diastereoselective C-F activation (dr up to 95:5). semanticscholar.org |

| Asymmetric Hydroboration | Rhodium catalyst / Chiral phosphine ligand / HBPin | Fluoroalkyl-substituted alkenes | Synthesis of chiral alkylboronates (up to 98% ee). researchgate.net |

| Nucleophilic Addition | Copper (Cu) / Sulfoxide Phosphine (SOP) Ligand | gem-Difluoroalkenes & Fluorinated enolates | Enantioenriched vicinal difluorides (up to 98.5:1.5 er). acs.org |

| Allylic Alkylation | Palladium (Pd) / Chiral Ligand (e.g., PHOX) | Prochiral fluorine-containing nucleophiles | Construction of vicinal quaternary and tertiary stereocenters. nih.govnih.gov |

| 1,2-Difluorination | Chiral Aryl Iodide Organocatalyst / pyr·9HF | Cinnamamides | Diastereo- and enantioselective synthesis of 1,2-difluorides. nih.gov |

Elucidation of Reaction Mechanisms Governing Formation and Transformation of 2,2 Difluoro 3 Methylpentane

Mechanistic Insights into Electrophilic Difluorination

The introduction of two fluorine atoms onto the same carbon atom, known as gem-difluorination, is a common strategy for synthesizing compounds like 2,2-Difluoro-3-methylpentane. This transformation is often achieved through an electrophilic fluorination mechanism, typically starting from a carbonyl precursor such as 3-methylpentan-2-one. The reaction involves the use of an electrophilic fluorinating agent, which acts as a source of an electrophilic fluorine species ("F+").

The mechanism of electrophilic fluorination of carbonyl compounds is critically dependent on the formation of an enol or enolate intermediate. nih.govutexas.edu This process, known as enolization, involves the tautomerization of the keto form of the carbonyl compound to its enol form, which contains a carbon-carbon double bond and a hydroxyl group. vanderbilt.edu In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base (like water) can then remove an α-proton to form the enol. utexas.edu Under basic conditions, an α-proton is directly removed by a strong base to form an enolate anion. utexas.edu

The enol or enolate is the key nucleophilic species that reacts with the electrophilic fluorinating agent. nih.gov The rate of fluorination is therefore intrinsically linked to the rate of enolization. Kinetic studies on the fluorination of 1,3-dicarbonyl systems have provided quantitative insights into this relationship. nih.govresearchgate.net It has been demonstrated that the rate of enolization can be a controlling factor in the selective synthesis of mono- versus di-fluorinated products. nih.govrsc.org For the synthesis of a gem-difluoro compound like this compound from 3-methylpentan-2-one, the formation of the enol or enolate is the first essential step, which then attacks the "F+" source. After the first fluorine is installed, the resulting α-fluoro ketone must undergo a second enolization to allow for the addition of the second fluorine atom. Additives such as water have been shown to accelerate these enolization processes, thereby facilitating difluorination. nih.govresearchgate.net

| Solvent System | Relative Rate of Enolization (kfor) |

|---|---|

| MeCN | 1x |

| 1:1 MeCN/Water | 10x |

| MeCN with 3% Formic Acid | Increased Rate |

Data derived from studies on 1,3-dicarbonyl systems, illustrating the general effect of protic additives on enolization rates, which is a key step in electrophilic fluorination. nih.govresearchgate.net

Radical Pathways in Halogenation and Difluorination

An alternative pathway to the formation of fluorinated alkanes involves free-radical halogenation. study.com This mechanism is particularly relevant for the direct halogenation of alkanes, such as 3-methylpentane. The reaction is typically initiated by UV light, which causes the homolytic cleavage of a halogen molecule (e.g., F₂) into two halogen radicals (F•). study.com

The free-radical halogenation process occurs in three main stages:

Initiation: Homolytic cleavage of the halogen molecule to generate two radical atoms. study.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane (3-methylpentane) to form hydrogen halide (HF) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain reaction. study.com

Termination: The reaction is concluded when two radicals combine in various ways. study.com

In the case of 3-methylpentane, there are several different hydrogen atoms that can be abstracted, leading to a mixture of monochlorinated or monobrominated products. study.comdoubtnut.comchegg.com The relative reactivity for the substitution of hydrogen atoms generally follows the order of 3° > 2° > 1°. doubtnut.com While radical chlorination and bromination are well-studied, direct radical fluorination with F₂ is often explosive and difficult to control due to the high reactivity of the fluorine radical and the large amount of heat evolved. However, the underlying radical mechanism provides a conceptual framework for how this compound could theoretically be formed from 3-methylpentane, likely through sequential radical substitution reactions at the C2 position.

Unimolecular Decomposition Pathways of Fluorinated Alkanes

Fluorinated alkanes are known for their high thermal stability, which is attributed to the strength of the carbon-fluorine bond. nih.govnih.gov However, under conditions of high energy, such as mass spectrometry analysis or high-temperature irradiation, they can undergo unimolecular decomposition. nih.govresearchgate.net The fragmentation pathways are influenced by the structure of the molecule and the amount of internal energy it possesses.

Studies on the decomposition of various per- and poly-fluorinated substances have revealed common fragmentation patterns. nih.govnih.gov For a molecule like this compound, potential decomposition pathways could include:

HF Elimination: The loss of a molecule of hydrogen fluoride (B91410) is a common pathway for fluorinated compounds containing adjacent hydrogen atoms. nih.govnih.gov

C-C Bond Cleavage: Fragmentation of the carbon skeleton can lead to the formation of smaller alkyl and fluoroalkyl radicals or ions.

Loss of Small Fluorinated Moieties: Depending on the structure, small neutral molecules like CF₂ or other fluorocarbons could be eliminated.

Energy-resolved collision-induced dissociation (CID) studies on deprotonated fluorinated acids and alcohols show that fragmentation often occurs at the lowest energy transition states, with common losses including HF, CO₂, and small hydrocarbon fragments. nih.govnih.gov For instance, the unimolecular decomposition of CF₃OCF₃ has been shown to yield COF₂ and CF₄, suggesting that complex rearrangements can occur. researchgate.net These studies provide a model for predicting the potential breakdown products of this compound under energetic conditions.

Elimination Reactions in the Synthesis of Fluorinated Unsaturated Systems

Fluorinated alkanes such as this compound can serve as precursors for the synthesis of fluorinated alkenes through elimination reactions. siue.eduoxfordsciencetrove.comucsb.edu These reactions typically involve the removal of a hydrogen atom and a fluorine atom from adjacent carbons (β-elimination) to form a double bond. ucsb.edu The mechanism of elimination can vary depending on the substrate, base, and reaction conditions, with the most common being the E1, E2, and E1cb pathways.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the fluoride ion leaves from the α-carbon. oxfordsciencetrove.com This mechanism is often favored by strong bases.

E1 Mechanism: A two-step process where the leaving group (fluoride) departs first to form a carbocation intermediate, which is then deprotonated by a base. ucsb.edu This pathway is less likely for fluoroalkanes due to the high strength of the C-F bond, which makes fluoride a poor leaving group. siue.edu

E1cb Mechanism (Elimination, Unimolecular, conjugate Base): This stepwise mechanism is particularly relevant for fluorinated compounds. siue.edu Due to the high electronegativity of fluorine, the hydrogens on the adjacent (β) carbon become more acidic. A base can remove a proton to form a stable carbanion (the conjugate base). In a subsequent step, the fluoride ion is ejected to form the alkene. siue.edu

The regioselectivity of the elimination (i.e., which alkene isomer is formed) can be influenced by steric factors and the stability of the resulting double bond. Elimination reactions provide a powerful tool for converting saturated fluoroalkanes into valuable unsaturated building blocks for further chemical synthesis. acs.orgacs.org

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful tool for investigation, complementing traditional ¹H and ¹³C NMR. nih.govbiophysics.org For fluorinated alkanes, NMR provides critical data on the electronic environment of the fluorine, hydrogen, and carbon atoms, as well as their connectivity through spin-spin coupling.

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atoms, resulting in a large chemical shift dispersion that is highly informative for structural analysis. nih.gov In 2,2-Difluoro-3-methylpentane, the two fluorine atoms are chemically equivalent, attached to the same carbon atom (a geminal difluoro group). Therefore, they are expected to be magnetically equivalent and produce a single resonance in the ¹⁹F NMR spectrum.

The chemical shift of this signal would be characteristic of a CF₂ group in an aliphatic chain. The position of the resonance is influenced by the substitution pattern of the alkane. The multiplicity of the ¹⁹F signal is determined by scalar coupling (J-coupling) to nearby NMR-active nuclei, primarily protons. The two fluorine atoms will couple to the single proton on the adjacent carbon (C3). According to the n+1 rule, this coupling would split the ¹⁹F signal into a doublet. Furthermore, coupling to the three protons of the methyl group at C1 would likely be negligible or very small (typically ⁴JHF < 1 Hz).

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constant (J) |

| F (on C2) | -90 to -120 ppm | Doublet | ²JHF ≈ 15-30 Hz |

Note: Chemical shifts are relative to a standard such as CFCl₃. The predicted values are based on typical ranges for aliphatic gem-difluoro compounds.

¹H and ¹³C NMR spectra provide complementary information that, when combined with ¹⁹F NMR, allows for a complete structural assignment. The presence of electronegative fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, generally causing a downfield shift (to higher ppm values).

¹H NMR Analysis: The structure of this compound (CH₃-CF₂-CH(CH₃)-CH₂-CH₃) suggests six distinct proton environments. The signal for the proton at C3 is expected to be significantly affected by coupling to the two fluorine atoms on C2, resulting in a triplet.

¹³C NMR Analysis: The molecule has six carbon atoms, all in unique chemical environments. The carbon atom directly bonded to the two fluorine atoms (C2) will exhibit the most significant downfield shift and will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-300 Hz). Other carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity |

| C1 (-CH₃) | ¹H | ~1.1 ppm | Triplet |

| ¹³C | ~10-15 ppm | Quartet (due to ¹JCF) | |

| C2 (-CF₂-) | ¹³C | ~110-130 ppm | Triplet (due to ¹JCF) |

| C3 (-CH-) | ¹H | ~2.0-2.5 ppm | Complex multiplet |

| ¹³C | ~40-50 ppm | Doublet (due to ²JCF) | |

| C3-CH₃ | ¹H | ~1.0 ppm | Doublet |

| ¹³C | ~15-20 ppm | Quartet (due to ³JCF) | |

| C4 (-CH₂-) | ¹H | ~1.4-1.6 ppm | Multiplet |

| ¹³C | ~25-30 ppm | Triplet (due to ³JCF) | |

| C5 (-CH₃) | ¹H | ~0.9 ppm | Triplet |

| ¹³C | ~10-15 ppm | Quartet |

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₁₂F₂), the exact mass of the molecular ion ([M]⁺) would be 122.0907 Da.

Upon electron ionization (EI), the molecular ion is formed, which can then undergo fragmentation. The fragmentation of alkanes is typically driven by the formation of the most stable carbocations. chemguide.co.uklibretexts.org In branched alkanes, cleavage is favored at the branch point. pearson.com The presence of fluorine atoms introduces alternative fragmentation pathways, including the loss of F• (M-19) or HF (M-20). whitman.edu However, the C-F bond is very strong, making the loss of alkyl fragments often more favorable. wikipedia.orgresearchgate.net

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the C2-C3 bond, which is adjacent to the CF₂ group. This could lead to fragments like [C₄H₉]⁺ (m/z 57) or [C₂H₃F₂]⁺ (m/z 65).

Cleavage at the branch point: Loss of an ethyl radical (•CH₂CH₃) from the C3 position to yield a stable secondary carbocation at m/z 93 ([C₄H₆F₂]⁺).

Loss of alkyl groups: Fragmentation of the pentane (B18724) backbone can lead to a series of alkyl cations, with a prominent peak often seen at m/z 43 ([C₃H₇]⁺) or m/z 57 ([C₄H₉]⁺). docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Origin |

| 122 | [C₆H₁₂F₂]⁺ | Molecular Ion (M⁺) |

| 103 | [C₆H₁₂F]⁺ | Loss of F• |

| 93 | [C₄H₆F₂]⁺ | Loss of •C₂H₅ |

| 65 | [C₂H₃F₂]⁺ | Cleavage of C2-C3 bond |

| 57 | [C₄H₉]⁺ | Cleavage of C2-C3 bond |

| 43 | [C₃H₇]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the spectra would be dominated by vibrations associated with C-H, C-C, and C-F bonds.

The most characteristic feature in the IR spectrum would be the C-F stretching vibrations. wikipedia.org Due to the presence of a gem-difluoro (CF₂) group, two distinct C-F stretching bands are expected: a symmetric and an asymmetric stretch. These bands are typically strong and appear in the 1350-1000 cm⁻¹ region of the spectrum. wikipedia.org

The remainder of the spectrum would resemble that of a typical branched alkane. docbrown.info This includes:

C-H stretching vibrations: Found in the 3000-2850 cm⁻¹ region, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-H bending (deformation) vibrations: Occurring in the 1470-1365 cm⁻¹ region.

C-C stretching vibrations: These appear in the fingerprint region (1200-800 cm⁻¹) and are generally weaker than C-F stretches.

Raman spectroscopy would provide complementary information, as vibrations that are weak in the IR spectrum (such as symmetric C-C stretches) may be strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C-H Bend | 1470 - 1365 | Medium |

| C-F Asymmetric Stretch | 1350 - 1200 | Strong |

| C-F Symmetric Stretch | 1100 - 1000 | Strong |

| C-C Stretch | 1200 - 800 | Weak to Medium |

Computational Chemistry and Theoretical Investigations of 2,2 Difluoro 3 Methylpentane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 2,2-Difluoro-3-methylpentane, DFT would be applied to calculate a variety of properties. A typical study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p), cc-pVTZ) to solve the approximate Schrödinger equation.

Hypothetical applications for this molecule would include:

Geometry Optimization: Determining the lowest energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) spectrum to identify characteristic vibrational modes, such as C-F and C-H stretching.

Electronic Properties: Computing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to estimate the molecule's ionization potential, electron affinity, and chemical reactivity.

Electrostatic Potential Mapping: Visualizing the electron density to predict sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electrons, molecular dynamics (MD) simulations are used to study the motion of atoms over time, providing insight into the molecule's flexibility and conformational preferences.

Reaction Mechanism Modeling and Transition State Analysis

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its decomposition, oxidation, or reaction with other chemical species. Using quantum chemical methods (like DFT), researchers can map out a reaction pathway, identifying the structures of reactants, products, and any intermediates. The most critical part of this analysis is locating the transition state—the highest energy point along the lowest energy reaction path. The energy difference between the reactants and the transition state determines the reaction's activation energy and, consequently, its rate.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the theoretical investigation of molecular properties, including the prediction of spectroscopic data. For this compound, computational methods can forecast its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) fragmentation patterns. These predictions are invaluable for the hypothetical identification and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectra are generated by calculating the magnetic shielding of each nucleus. The chemical shifts are then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electronegative fluorine atoms is expected to cause a downfield shift for nearby protons. The predicted chemical shifts (δ) and their splitting patterns are detailed below.

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| -CH(CH₃)₂ | 1.8 - 2.1 | Multiplet |

| -CH₂CH₃ | 1.5 - 1.7 | Quartet |

| -C(CH₃)F₂ | 1.3 - 1.5 | Triplet |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet |

| -CH₂CH₃ | 0.9 - 1.1 | Triplet |

¹³C NMR Spectroscopy:

The predicted ¹³C NMR spectrum is significantly influenced by the two fluorine atoms attached to C2. The C2 carbon is expected to show a large downfield shift and will appear as a triplet due to coupling with the two fluorine atoms. Other carbons will also experience shifts based on their proximity to the fluorine atoms.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| C1 (-CH₃) | 15 - 25 | Quartet |

| C2 (-CF₂-) | 115 - 125 | Triplet |

| C3 (-CH-) | 40 - 50 | Doublet |

| C4 (-CH₂-) | 25 - 35 | Triplet |

| C5 (-CH₃) | 10 - 20 | Quartet |

| C3-CH₃ | 15 - 25 | Quartet |

Infrared (IR) Spectroscopy

The theoretical IR spectrum of this compound is predicted based on the vibrational frequencies of its bonds. The spectrum will be dominated by absorptions corresponding to C-H and C-C bond vibrations, with the addition of characteristic C-F bond vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

| C-C Stretch | 800 - 1200 | Medium-Weak |

Mass Spectrometry (MS)

The prediction of the mass spectrum involves identifying the likely fragmentation pathways of the molecular ion. For this compound, the molecular ion [M]⁺ is expected at an m/z of 122. Key fragmentation patterns would likely involve the loss of alkyl and fluorine-containing fragments.

Predicted Fragmentation Patterns:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 107.

Loss of an ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 93.

Loss of a propyl group (-CH₂CH₂CH₃): This would produce a fragment at m/z 79.

Cleavage of the C2-C3 bond: This can lead to the formation of a [C₄H₉]⁺ ion at m/z 57, which is often a stable and abundant fragment in branched alkanes.

Loss of HF: The elimination of a hydrogen fluoride (B91410) molecule could result in a fragment at m/z 102.

These predicted spectroscopic data provide a foundational dataset for the theoretical analysis of this compound, guiding potential future experimental investigations.

Environmental Fate and Atmospheric Chemistry of Difluorinated Alkanes

Persistence and Atmospheric Lifetime Considerations

The persistence of a compound in the atmosphere is largely determined by its atmospheric lifetime, which is the average time a molecule of the compound remains in the atmosphere before being removed. The atmospheric lifetime (τ) with respect to reaction with •OH radicals can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where kOH is the rate constant for the reaction with •OH, and [OH] is the average global tropospheric concentration of •OH radicals (approximately 1 x 10⁶ molecules cm⁻³).

Based on the rate constants of structurally similar branched alkanes (Table 1), the atmospheric lifetime of 2,2-Difluoro-3-methylpentane can be estimated. Assuming a rate constant in the range of 2-4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, the atmospheric lifetime would be in the order of a few days. This relatively short lifetime suggests that this compound would be removed from the atmosphere relatively quickly and would not be considered a long-lived greenhouse gas. Fluorinated gases, in general, are recognized as potent and long-lasting greenhouse gases, but this is typically associated with perfluorinated compounds with extremely long atmospheric lifetimes epa.gov.

Environmental Transport and Distribution

The environmental transport and distribution of this compound will be governed by its physical and chemical properties, such as its volatility, solubility in water, and partitioning behavior. As a volatile organic compound, it is expected to be released into the atmosphere and undergo gas-phase transport.

The transport of fluorinated compounds in the environment is a complex process. While many per- and polyfluoroalkyl substances (PFAS) are known for their persistence and long-range transport in aquatic systems, the behavior of shorter-chain, volatile difluorinated alkanes is different nccoast.org. Due to its expected volatility and relatively low water solubility, this compound is likely to be distributed primarily in the atmosphere.

Long-range atmospheric transport is possible, but its relatively short atmospheric lifetime would limit its global distribution compared to more persistent fluorinated compounds. Deposition from the atmosphere to terrestrial and aquatic environments could occur through wet and dry deposition, but the significance of these processes would depend on the compound's atmospheric concentration and removal rates. The partitioning behavior of fluorinated compounds can be unique, as they are often both hydrophobic and oleophobic dioxin20xx.org.

Derivatives and Analogues of 2,2 Difluoro 3 Methylpentane

Synthesis and Reactivity of Structural Analogues

The synthesis of structural analogues of 2,2-difluoro-3-methylpentane, which are primarily geminal difluoroalkanes, can be achieved through several established methodologies. A prevalent and effective method is the deoxofluorination of the corresponding ketones. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are widely employed for this transformation. chemnet.combeilstein-journals.org The reaction typically involves the conversion of a carbonyl group to a geminal difluoride under mild conditions. chemnet.com For instance, the synthesis of a structural analogue like 2,2-difluorobutane (B3031438) would start from butan-2-one.

Another synthetic route involves the treatment of 1,3-dithiolanes, derived from ketones and aldehydes, with a combination of a bromine source, such as 1,3-dibromo-5,5-dimethylhydantoin, and pyridinium (B92312) poly(hydrogen fluoride). This two-step process is efficient, proceeds at low temperatures, and can be performed in standard laboratory glassware.

The reactivity of geminal difluoroalkanes is largely characterized by the strength of the carbon-fluorine bond. wikipedia.org However, under specific conditions, these bonds can be selectively activated. A notable example is the monoselective C-F bond activation in geminal difluoromethyl groups using frustrated Lewis pairs (FLPs). This method allows for the desymmetrization of the geminal difluoro group and the stereoselective formation of new C-C or C-heteroatom bonds. nih.gov The reaction proceeds through the formation of a carbocation intermediate, and the stereochemical outcome is influenced by the structure of the substrate and the chiral Lewis base used in the FLP system. nih.gov

Radical-based transformations also offer a pathway to functionalize geminal difluoroalkanes, providing alternative strategies for C-F bond activation and the formation of new chemical bonds.

Comparative Studies of Difluorinated Alkane Homologues

The physical and chemical properties of difluorinated alkanes exhibit predictable trends within a homologous series, similar to other classes of organic compounds. As the carbon chain length increases, the physical properties such as boiling point and density generally increase due to stronger intermolecular van der Waals forces.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| 2,2-Difluorobutane | C4H8F2 | 94.10 | 30.8 - 34.4 chemnet.combiosynth.com |

| 2,2-Difluoropentane | C5H10F2 | 108.13 | Not specified |

| 2,2-Difluorohexane | C6H12F2 | 122.16 | Not specified |

While comprehensive comparative studies on the reactivity of a homologous series of geminal difluoroalkanes are not extensively documented, trends can be inferred from the substrate scope of various reactions. For instance, in FLP-mediated C-F bond activation, the steric and electronic environment around the geminal difluoro group significantly influences the reaction's efficiency and stereoselectivity. It can be anticipated that as the alkyl chain length increases, steric hindrance might play a more significant role in the approach of the reagents, potentially affecting reaction rates. However, the electronic effect of a longer alkyl chain is generally considered to be minimal beyond a few carbon atoms.

Structure-Reactivity Relationships in Related Geminal Difluorides

The relationship between the molecular structure and the chemical reactivity of geminal difluorides is a critical aspect of their chemistry. The presence of two fluorine atoms on the same carbon atom creates a highly polarized C-F bond and a sterically hindered environment, which dictates the compound's reactivity. wikipedia.org

One of the most significant structure-reactivity relationships is observed in the stereoselective C-F bond activation of geminal difluorides. The diastereoselectivity of these reactions is highly dependent on the nature of the substituents on the carbon atom bearing the fluorine atoms and on adjacent carbons. For example, in FLP-mediated reactions, substrates with bulky substituents often exhibit higher diastereoselectivity due to greater steric control in the transition state. nih.gov The electronic nature of the substituents also plays a crucial role; electron-withdrawing groups can influence the stability of carbocation intermediates, thereby affecting the reaction pathway and outcome. nih.gov

The table below illustrates the effect of substrate structure on the diastereoselectivity of a specific C-F activation reaction.

| Substrate Analogue | Key Structural Feature | Diastereomeric Ratio (dr) |

|---|---|---|

| 1,1-difluoromethylaryl substrates with 2-position substituents | Steric hindrance near the reaction center | >75:25 nih.gov |

| 2g-[A] (a specific substituted difluoromethylaryl compound) | Optimized steric and electronic effects | 95:5 nih.gov |

| Non-benzylic substrates (e.g., silyl, sulfide, alkyl) | Less stabilized carbocation intermediates | Poor selectivity nih.gov |

Future Research Directions and Emerging Paradigms in Difluorinated Alkane Chemistry

Innovations in Stereoselective Difluorination

The precise control over the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. Stereoselective difluorination, the ability to introduce two fluorine atoms with specific stereochemistry, remains a significant challenge and a vibrant area of research.

Recent breakthroughs have focused on the development of chiral catalysts that can facilitate the enantioselective difluorination of alkenes. For example, chiral aryl iodide catalysts have been successfully employed in the enantio- and diastereoselective synthesis of 1,2-difluorides from cinnamamides. acs.orgnih.gov This method utilizes readily available reagents like hydrogen fluoride-pyridine and m-chloroperbenzoic acid to achieve high levels of stereocontrol. acs.orgnih.govresearchgate.net Another innovative approach involves a catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes, providing access to products with difluoromethylated tertiary or quaternary stereocenters. researchgate.net

A key challenge in this area is suppressing competing reaction pathways that can lead to undesired products. For instance, in the 1,2-difluorination of cinnamamides, a competing rearrangement that results in 1,1-difluorination was minimized through anchimeric assistance from a bulky substituent on the amide nitrogen. acs.orgnih.gov

Future efforts in this domain are directed towards expanding the substrate scope of these catalytic systems and developing new catalysts that can operate under milder conditions with even higher selectivity. The desymmetrization of geminal difluoroalkanes using frustrated Lewis pair (FLP) mediated C-F activation is another promising strategy for creating stereoenriched fluoroalkanes. nih.gov

Table 1: Comparison of Recent Stereoselective Difluorination Methods

| Method | Catalyst/Reagent | Substrate Class | Key Feature |

|---|---|---|---|

| Catalytic 1,2-Difluorination | Chiral Aryl Iodide / HF-Pyridine | Cinnamamides | High enantio- and diastereoselectivity. acs.orgnih.gov |

| Migratory Geminal Difluorination | Chiral Aryl Iodide / m-CPBA | β-Substituted Styrenes | Access to difluoromethylated tertiary/quaternary stereocenters. researchgate.net |

| Ring Expanding Difluorination | I(III)-Enabled O-Activation | α,β-Unsaturated Esters/Amides | Enantioselective access to β,β-difluorinated carbocycles. researchgate.net |

| FLP-Mediated Desymmetrization | Chiral Sulfide / B(C6F5)3 | Geminal Difluoroalkanes | Monoselective C-F activation to form diastereomeric sulfonium (B1226848) salts. nih.gov |

Advanced Spectroscopic Probes for Reaction Monitoring

Understanding the intricate details of reaction mechanisms and kinetics is paramount for optimizing synthetic protocols. Advanced spectroscopic techniques are emerging as powerful tools for the real-time, in situ monitoring of fluorination reactions, providing insights that are often inaccessible through traditional analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a cornerstone technique for monitoring the progress of fluorination reactions. It allows for the direct observation of fluorine-containing reactants, intermediates, and products. acs.org Recent advancements include the use of NMR to build reaction profiles, plotting the yield of fluorinated products over time to elucidate kinetics and determine the catalyst's resting state. acs.org However, challenges such as spectral distortions due to sample inhomogeneity can complicate analysis. nih.gov To overcome this, new data processing tools based on optimal transport metrics are being developed to enable robust kinetic analysis even with non-ideal spectral lineshapes. nih.gov

In situ Infrared (IR) spectroscopy is another valuable technique, especially for studying gas-solid or liquid-solid phase reactions. For instance, it has been used to investigate the activation of C-F bonds on catalyst surfaces, providing direct evidence for the interaction between proton donors and the C-F bond in the decomposition of tetrafluoromethane. pnas.orgresearchgate.net

The development of ultrafast spectroscopy techniques, operating on the femtosecond timescale, offers the potential to observe the dynamics of bond formation and cleavage directly. spectroscopyonline.com While not yet routinely applied to difluorination reactions, these methods hold immense promise for gaining an unprecedented level of mechanistic understanding.

Predictive Modeling for Novel Difluorinated Structures

Computational chemistry and machine learning are revolutionizing the design of new molecules and the prediction of their properties. nih.gov These predictive models are becoming indispensable in the field of difluorinated alkane chemistry for several reasons.

Firstly, computational methods can help rationalize and predict the effects of fluorination on molecular properties, which can often be counterintuitive. nih.govacs.org For example, density functional theory (DFT) simulations are used to understand how the introduction of proton donors can stretch and activate the highly stable C-F bond. pnas.orgresearchgate.net This knowledge is crucial for designing more effective catalysts.

Secondly, predictive models can accelerate the discovery of new drug candidates. The accurate estimation of properties like the octanol-water partition coefficient (log P), a key indicator of a drug's oral bioavailability, is a major focus. publish.csiro.au Researchers are developing and assessing both empirical fragment-based and physics-based quantum mechanical models to better predict the log P of complex fluorinated molecules. publish.csiro.au Machine learning models, such as specialized deep learning architectures, are also being created to predict the change in biological activity upon fluorine substitution. researchgate.net

Furthermore, high-throughput force field simulations combined with machine learning can be used to predict a wide range of thermodynamic properties for large numbers of alkanes, laying the groundwork for the systematic design of new difluorinated compounds with desired physical characteristics. nih.gov These computational approaches are essential for navigating the vast chemical space of possible difluorinated structures and prioritizing synthetic efforts. nih.govacs.org

Sustainable Synthesis of Fluorinated Compounds

The principles of green chemistry are increasingly influencing the development of new synthetic methods for organofluorine compounds. cas.cntandfonline.comdovepress.com The focus is on improving efficiency, reducing waste, and utilizing less hazardous reagents and reaction conditions. cas.cnrsc.orgresearchgate.net

Traditional fluorination methods often rely on harsh reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), or involve high-energy processes like electrochemical fluorination. cas.cntandfonline.com While effective, these methods can generate significant hazardous waste and have a high environmental impact. cas.cnsocietechimiquedefrance.fr

Recent innovations in green fluorination chemistry include:

Mechanochemistry: A solid-state aromatic nucleophilic fluorination protocol has been developed using potassium fluoride and quaternary ammonium (B1175870) salts. rsc.orgrsc.org This method is fast, avoids the use of toxic high-boiling solvents, and operates under ambient conditions. rsc.orgrsc.org

Transition-Metal Catalysis: The use of catalysts, such as palladium complexes, allows for fluorination reactions to occur under much milder conditions than traditional methods. cas.cntandfonline.com These catalytic systems can tolerate a wider range of functional groups, leading to more efficient syntheses.

Flow Chemistry: Continuous flow technology offers significant advantages over batch synthesis for fluorination reactions, which can be hazardous and highly exothermic. nih.gov Flow reactors provide better control over reaction parameters, enhance safety, and can facilitate scalability. nih.gov

Use of Greener Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more environmentally benign alternatives, such as using water or ionic liquids as reaction media. researchgate.netbenthamscience.com

The long-term sustainability of organofluorine chemistry also depends on the availability of fluorine sources. While current reserves of fluorspar, the primary source of hydrogen fluoride, are considered sufficient for the near future, exploring alternative sources and recycling methods will be important. societechimiquedefrance.fr

Q & A

Q. What are the standard synthetic routes for 2,2-difluoro-3-methylpentane, and how can reaction conditions be optimized for purity?

The synthesis of this compound typically involves fluorination of pre-functionalized alkanes or alkyl halides. For example, halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can replace hydroxyl or halogen groups with fluorine atoms. Optimization requires precise control of stoichiometry (e.g., excess fluorinating agent), temperature (often -78°C to 0°C to minimize side reactions), and inert atmospheres (argon/nitrogen). Post-synthesis purification via fractional distillation or preparative GC is critical, as residual fluorinating agents may degrade product stability .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns (δ ~ -120 to -150 ppm for CF groups). NMR resolves methyl/methylene proton environments (e.g., splitting patterns near δ 1.0–1.5 ppm) .

- GC-MS : High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) verifies molecular weight (expected m/z for CHF: 122.1) and detects impurities. Retention indices should align with structurally similar branched alkanes .

- IR Spectroscopy : C-F stretching vibrations (1000–1400 cm) confirm fluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, polarity) of this compound?

Discrepancies often arise from impurities or measurement conditions. For example, boiling points may vary due to trace solvents or stereoisomers. To address this:

- Purity Assessment : Use GC with flame ionization detection (FID) or HPLC to quantify impurities. Cross-reference with DSC (differential scanning calorimetry) for melting/boiling point validation .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict thermodynamic properties (e.g., ΔH) and compare with experimental data to identify outliers .

Q. What safety protocols are critical for handling this compound in electrophilic fluorination experiments?

- Ventilation : Use fume hoods rated for volatile fluorocarbons (TLV-TWA < 1 ppm).

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and full-face shields to prevent dermal/ocular exposure.

- Emergency Response : Neutralize spills with calcium carbonate or specialized fluorocarbon absorbents. Medical monitoring for neurotoxic effects (e.g., CNS depression) is advised, as fluorinated alkanes may cross the blood-brain barrier .

Q. How can computational models predict the reactivity of this compound in radical-mediated reactions?

- Molecular Dynamics (MD) Simulations : Simulate bond dissociation energies (BDEs) for C-F vs. C-H bonds to predict cleavage sites.

- Radical Stability Analysis : Use software like ORCA to calculate stabilization energies of fluorinated carbon radicals. For example, CF-centered radicals may exhibit lower reactivity due to fluorine’s electronegativity .

- Cross-Validation : Compare computational results with experimental EPR (electron paramagnetic resonance) data to validate radical intermediates .

Methodological Challenges

Q. What strategies mitigate fluorine-specific side reactions (e.g., defluorination) during catalytic transformations?

- Catalyst Design : Use transition metals (e.g., Pd, Ni) with fluorophilic ligands (e.g., phosphines) to stabilize metal-fluorine interactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) minimize nucleophilic attack on C-F bonds.

- In Situ Monitoring : Employ NMR or Raman spectroscopy to detect defluorination in real time .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) enhance mechanistic studies of this compound?

- Tracer Experiments : Synthesize -labeled analogs to track carbon rearrangement in rearrangements or eliminations via NMR.

- Deuterium Isotope Effects : Compare reaction rates of CHF vs. CDF to identify rate-determining steps (e.g., H/D exchange in acid-catalyzed processes) .

Data Reproducibility

Q. Why do synthetic yields vary across laboratories, and how can protocols be standardized?

Variability stems from:

- Reagent Quality : Fluorinating agents like DAST degrade over time; use fresh batches with ≥95% purity (verified by titration).

- Ambient Moisture : Strict anhydrous conditions (e.g., molecular sieves, Schlenk lines) prevent hydrolysis of intermediates.

- Inter-Lab Collaboration : Share raw data (e.g., NMR FIDs, chromatograms) via platforms like PubChem or ChemRxiv to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.